N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9N3O/c14-12-7-9-1-3-10(4-2-9)13-6-5-11-8-13/h1-8,14H |
InChI Key |
YFVQUIRFZRRYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reagents : Hydroxylamine hydrochloride, sodium acetate (base), ethanol/water solvent system.
-
Mechanism : Nucleophilic attack by hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the imine (Schiff base).
Table 1 : Representative Yields and Conditions
| Substrate | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Imidazol-1-ylbenzaldehyde | Ethanol/water | Sodium acetate | Reflux | 82% | |
| 4-Imidazol-1-ylbenzaldehyde | Methanol | Triethylamine | 60°C | 78% |
Key Considerations :
-
Excess hydroxylamine (1.2–1.5 eq) ensures complete conversion.
-
Aqueous workup removes unreacted hydroxylamine, while recrystallization from ethanol enhances purity.
Nucleophilic Addition-Elimination via Imidazole-Activated Intermediates
Alternative routes utilize pre-functionalized imidazole derivatives to streamline synthesis.
From 4-(Imidazol-1-yl)benzyl Bromide
-
Reagents : 4-(Imidazol-1-yl)benzyl bromide, hydroxylamine (free base), DMF.
-
Mechanism : SN2 displacement of bromide by hydroxylamine, followed by oxidation to the imine.
Table 2 : Comparison of Halogenated Precursors
| Precursor | Solvent | Reaction Time | Yield |
|---|---|---|---|
| 4-(Imidazol-1-yl)benzyl bromide | DMF | 12 h | 68% |
| 4-(Imidazol-1-yl)benzyl chloride | THF | 24 h | 58% |
Limitations :
Metal-Catalyzed Coupling Approaches
Palladium-mediated cross-coupling has been explored for modular synthesis.
Suzuki-Miyaura Coupling
Advantages :
Solid-Phase Synthesis for High-Throughput Production
Resin-bound strategies improve purity and scalability.
Wang Resin-Bound Aldehyde
-
Steps :
Table 3 : Solid-Phase vs. Solution-Phase Yields
| Method | Purity | Scalability |
|---|---|---|
| Solid-phase | >95% | High |
| Solution-phase | 80–85% | Moderate |
Analytical Characterization
Critical data for validating synthesis success:
Spectroscopic Data
Chemical Reactions Analysis
N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine has been explored for its antimicrobial properties. Its structure allows it to interact with biological systems, making it a candidate for drug development targeting resistant bacterial strains. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi .
Cancer Therapeutics
The compound's potential as an anticancer agent has been investigated, particularly in relation to its ability to inhibit enzymes involved in cancer progression. For example, research has focused on its interaction with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer . Inhibitors derived from imidazole structures have shown promise in enhancing the efficacy of cancer treatments by modulating immune responses.
Material Science
Organic Light Emitting Diodes (OLEDs)
this compound derivatives are being studied for their application as phosphorescent materials in OLEDs. The imidazole moiety contributes to the electronic properties necessary for efficient light emission, making these compounds suitable for developing more efficient and longer-lasting OLEDs.
Synthesis and Structural Modifications
The synthesis of this compound involves various methods that allow for structural modifications to enhance its biological activity. For instance, the introduction of different substituents on the imidazole ring can significantly influence the compound's effectiveness against specific targets .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hydroxylamine derivatives, including this compound, against clinical isolates of Candida species. The findings indicated that certain derivatives exhibited stronger activity than conventional antifungal agents like fluconazole, suggesting their potential as alternative treatments .
Case Study 2: Cancer Cell Line Testing
In a series of experiments involving human cancer cell lines (HCT-116, MCF-7, HeLa), compounds derived from this compound were tested for cytotoxicity. Results demonstrated that structural modifications led to enhanced cytotoxic effects, highlighting the importance of molecular design in developing effective cancer therapeutics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds with receptor sites, modulating their function .
Comparison with Similar Compounds
Arylaldoxime Derivatives with Varying Substituents
Key analogs include N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g) and N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h) , synthesized via reaction of arylaldehydes with hydroxylamine and N-chlorosuccinimide (NCS) in DMF .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | ESI-MS (m/z) [M+1] | Yield (%) |
|---|---|---|---|---|---|
| 2g | C₇H₆N₂O₃ | 166.13 | 4-Nitrophenyl | 166.13 | 84 |
| 2h | C₈H₆F₃NO | 189.13 | 2-Trifluoromethylphenyl | 189.13 | 91 |
Key Differences :
Imidazole-Containing Benzylamine Derivatives (CAS Data)
Structurally related compounds from CAS data include:
| Compound Name | CAS No. | Similarity Score | Functional Group |
|---|---|---|---|
| (4-(1H-Imidazol-1-yl)phenyl)methanamine hydrochloride | 179873-45-1 | 0.84 | Benzylamine (protonated) |
| N-Methyl-4-(1-imidazolyl)benzylamine | 7164-98-9 | 0.84 | N-Methyl benzylamine |
| 4-Imidazol-1-ylmethylphenylamine | 86718-08-3 | 0.80 | Primary amine |
Comparison :
- Functional Groups : Unlike the hydroxylamine moiety in the target compound, these analogs feature amine groups, altering reactivity (e.g., basicity, hydrogen-bonding capacity) .
- Physicochemical Properties : Protonated amines (e.g., hydrochloride salts) may exhibit higher solubility in aqueous media compared to neutral hydroxylamine derivatives.
Heterocyclic Variants: Pyrazole vs. Imidazole
The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine reveals:
Contrast with Target Compound :
- Imidazole’s higher basicity (pKa ~7) vs. pyrazole (pKa ~2.5) may affect solubility and bioavailability.
- Steric effects from the pyrrole substituent in the pyrazole analog reduce planarity compared to the simpler imidazole-phenyl structure.
Reactivity Considerations :
- Hydroxylamine’s nucleophilic nature makes it prone to oxidation, necessitating controlled conditions (e.g., anhydrous DMF, inert atmosphere) .
Biological Activity
N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring which is known for its ability to interact with various biological targets. The presence of hydroxylamine contributes to its reactivity and potential as a therapeutic agent.
The mechanism of action for this compound involves:
- Enzyme Interaction : The imidazole moiety can modulate the activity of enzymes, potentially acting as an inhibitor or activator depending on the target.
- Antimicrobial Activity : Studies suggest that this compound may disrupt microbial biofilms and inhibit the growth of bacteria, making it a candidate for antimicrobial therapies.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Pseudomonas aeruginosa | Moderate activity observed |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Anticancer Properties
This compound has also been explored for its anticancer properties. Its interaction with specific cancer-related enzymes positions it as a candidate for further development in cancer therapies. The compound's structural features may enhance its selectivity towards cancer cells while minimizing effects on normal cells .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. -
Cancer Cell Line Testing :
In vitro testing on cancer cell lines demonstrated that this compound could induce apoptosis in certain types of cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways . -
Mechanistic Insights :
Further studies indicated that the compound might act through the inhibition of specific enzymes involved in cancer metabolism, thus reducing tumor growth rates in animal models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(4-imidazol-1-ylphenyl)methylidene]hydroxylamine, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 4-imidazol-1-ylbenzaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate in ethanol). Key parameters include reflux duration (4–6 hours), solvent polarity, and stoichiometric ratios. Yield optimization often involves monitoring reaction progress via TLC and purification via recrystallization or column chromatography . Confirmation of structure requires NMR (¹H/¹³C), IR (to identify C=N and N–O stretches), and mass spectrometry .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) is used to resolve the structure. The compound may crystallize in a monoclinic system with two molecules per asymmetric unit. Stabilizing interactions include O–H···N hydrogen bonds forming tetramers and C–H···π interactions between aromatic rings. Dihedral angles between imidazole and phenyl groups provide insights into conformational flexibility .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer : Initial screening includes cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial tests (disk diffusion). For antitumor activity, IC₅₀ values are determined using dose-response curves. Metabolic activation studies involve incubating the compound with hepatic microsomes (rat/rabbit) and analyzing metabolites via HPLC to assess reactive intermediates like nitroso derivatives .
Advanced Research Questions
Q. How can conflicting data on metabolic stability between species (e.g., rat vs. rabbit microsomes) be systematically addressed?
- Methodological Answer : Species-specific CYP enzyme contributions are evaluated using induced microsomes (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1). Incubations with NADPH cofactor and selective inhibitors (e.g., ketoconazole for CYP3A) clarify metabolic pathways. LC-MS/MS quantifies metabolites (e.g., o-aminophenol vs. nitroso derivatives), and kinetic parameters (Km, Vmax) are compared across species .
Q. What strategies resolve contradictions in proposed mechanisms of action (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer : Competitive binding assays (SPR, ITC) identify direct interactions with targets like kinases or GPCRs. Enzymatic inhibition is tested via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases). CRISPR knockouts of suspected targets in cell lines validate specificity. Molecular docking (AutoDock Vina) predicts binding poses, which are cross-validated with mutagenesis studies .
Q. How do analytical artifacts (e.g., N/S-containing adducts) arise during extraction, and how can they be minimized?
- Methodological Answer : Hydroxylamine can react with carbonyl groups in dissolved organic matter, forming Schiff bases. To mitigate this, avoid acidic pH during extraction and use non-reductive buffers. Artifact identification requires high-resolution mass spectrometry (FT-ICR MS) and isotopic labeling. Alternative extractants (e.g., oxalate) are recommended for iron-oxyhydroxide-associated OM studies .
Key Research Challenges
- Synthetic Reproducibility : Batch variability in imidazole-containing intermediates necessitates strict control of aldehyde purity and reaction atmosphere (inert gas) .
- Metabolite Toxicity : Nitroso derivatives may require trapping agents (e.g., glutathione) in metabolic studies to prevent false negatives in cytotoxicity assays .
- Structural Dynamics : Conformational flexibility (e.g., dihedral angles >40°) complicates docking studies; MD simulations (>100 ns) are recommended to explore bioactive conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
